Dithiobiuret

Overview

Description

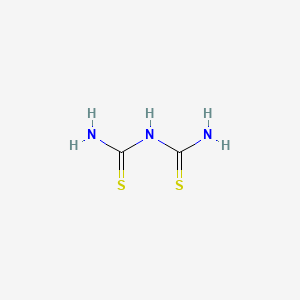

Dithiobiuret is an organosulfur compound with the chemical formula HN(C(S)NH₂)₂. It is a colorless solid that is soluble in warm water and polar organic solvents. The compound is planar with short carbon-sulfur and carbon-nitrogen distances, indicative of multiple bonding.

Mechanism of Action

Target of Action

Dithiobiuret primarily targets the neuromuscular system in mammals . It has been observed to cause a delayed onset of muscle weakness in rats, which has been attributed to depressed neuromuscular transmission .

Mode of Action

It is known to interact with the neuromuscular system, leading to depressed neuromuscular transmission . This interaction results in a delay in muscle function, causing weakness .

Biochemical Pathways

Given its impact on the neuromuscular system, it is likely that it interferes with the normal functioning of neurotransmitters and the transmission of signals in the nervous system .

Result of Action

The primary result of this compound’s action is a delayed onset of muscle weakness in mammals, specifically in rats . This is due to the compound’s effect on neuromuscular transmission . It is also known to be extremely toxic, and exposure can result in respiratory failure .

Biochemical Analysis

Biochemical Properties

Dithiobiuret plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions such as cobalt, nickel, and copper . These interactions are facilitated by the presence of delocalized lone pairs of electrons on the sulfur and nitrogen atoms, which allow this compound to stabilize unusual oxidation states and chelate through different atoms depending on the conditions . This chelation ability makes this compound an interesting ligand for studying metal ion interactions in biochemical systems.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to cause neuromuscular dysfunction in rats, with the first signs of neurotoxicity appearing in motor endplates and preterminal axons . The compound leads to the accumulation of dense-cored vesicles, swollen mitochondria, and branching tubular smooth endoplasmic reticulum in motor endplates, indicating its impact on cellular organelles and structures . Additionally, this compound exposure results in the retraction of terminal axons and the interposition of Schwann cell processes between pre- and postsynaptic membranes .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with nucleophilic amino acid residues in proteins, leading to the formation of covalent adducts . These adducts can disrupt protein structure and function, causing damage to submembrane organelles, metabolic pathways, and cytological processes . This compound’s electrophilic nature allows it to form irreversible covalent bonds with nucleophilic centers on proteins, DNA, and RNA, which can result in enzyme inactivation and cellular toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exposure causes a delayed onset of muscle weakness in rats, attributed to depressed neuromuscular transmission . The compound’s effects on motor function are dosage- and time-dependent, with higher dosages leading to longer-lasting impairments . This compound also affects sensory function, although these effects are less pronounced compared to its impact on motor function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, exposure to this compound at dosages of 0.25, 0.5, and 1.0 mg/kg/day for five consecutive days resulted in dosage-dependent decreases in motor activity and grip strength . Higher dosages led to more significant and prolonged impairments in motor function, while sensory function remained largely unaffected . These findings suggest that this compound’s toxicity is dose-dependent and primarily affects the neuromuscular system.

Metabolic Pathways

This compound is metabolized in the rat through two main pathways: oxidation to thiuret and desulfuration to monothiobiuret . The liver plays a crucial role in the desulfuration process, with this compound-derived sulfur being eliminated more rapidly from the liver compared to other tissues . The presence of multiple metabolites in urine indicates the complexity of this compound’s metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner dependent on blood perfusion, tissue binding, and membrane permeability . In rats, the compound accumulates in the thyroid gland, lung, stomach, and fat, with the thyroid gland showing the highest concentration . The distribution of this compound is influenced by the dosage and dosing regimen, with chronic dosing leading to greater accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound involves its interaction with various cellular compartments. In motor endplates, this compound causes the accumulation of dense-cored vesicles, swollen mitochondria, and branching tubular smooth endoplasmic reticulum . These changes indicate that this compound affects the structure and function of subcellular organelles, particularly those involved in neuromuscular transmission .

Preparation Methods

Dithiobiuret can be synthesized through several methods. One common synthetic route involves the treatment of 2-cyanoguanidine with hydrogen sulfide. The reaction proceeds via guanylthiourea as an intermediate: [ \text{NCNC(NH₂) + H₂S → HN(C(S)NH₂)(C(NH)NH₂)} ] [ \text{HN(C(S)NH₂)(C(NH)NH₂) + H₂S → HN(C(S)NH₂)₂} ] This method is efficient and produces this compound in good yields .

Chemical Reactions Analysis

Dithiobiuret undergoes various chemical reactions, including oxidation, reduction, and substitution. As a thioamide, it can behave as a weak acid in solution and react with bases to form salts with the production of heat. It may also react with acids and reducing agents to form toxic hydrogen sulfide gas . Common reagents used in these reactions include hydrochloric acid and sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dithiobiuret has several scientific research applications. It is used as a ligand for the formation of complexes with metal ions, which can stabilize unusual oxidation states . In the field of neurotoxicology, 2,4-dithiobiuret is studied for its strong, reversible reducing properties . Additionally, this compound is used as a rubber accelerator and plasticizer in industrial applications .

Comparison with Similar Compounds

Dithiobiuret is similar to other thiourea derivatives, such as biuret and monothiobiuret. it is unique in its ability to form stable complexes with metal ions and its strong reducing properties. Other similar compounds include:

- Biuret

- Thiourea

- Monothiobiuret

These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .

Biological Activity

Dithiobiuret is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its antimicrobial, antifungal, insecticidal, and other pharmacological properties. Additionally, it includes data tables summarizing key findings from various studies and highlights case studies that illustrate its potential applications.

This compound (C_2H_6N_2S_2) is a sulfur-containing compound derived from thiourea. It can be synthesized through various methods, including the reaction of thiourea with carbon disulfide or other sulfur-containing reagents. The structure of this compound allows it to participate in numerous chemical reactions, leading to the formation of various derivatives with enhanced biological activities.

Antimicrobial Activity

This compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 20 | |

| This compound | Escherichia coli | 18 | |

| 2,4-Dithiobiuret | Staphylococcus aureus | 22 | |

| 2,4-Dithiobiuret | Escherichia coli | 19 |

In a study by Pandeya et al., various this compound derivatives were tested against common pathogens using the disc diffusion method. Compounds such as 2,4-dithiobiuret showed promising antibacterial effects comparable to standard antibiotics like ciprofloxacin .

Antifungal Activity

Dithiobiurets also display antifungal properties. They have been shown to inhibit the growth of several fungal strains, including Fusarium oxysporum.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| This compound | Fusarium oxysporum | 50 | |

| Isothis compound | Candida albicans | 40 |

The antifungal activity was assessed through broth microdilution assays, revealing that certain derivatives possess significant inhibitory effects against pathogenic fungi .

Insecticidal Activity

Dithiobiurets have also been evaluated for their insecticidal properties. Studies indicate that they can act as effective insect chemosterilants.

Case Study: Insect Chemosterilization

In a study examining the effects of substituted dithiobiurets on Periplaneta americana (American cockroach), it was found that specific derivatives caused significant mortality rates and reduced reproductive success . This suggests potential applications in pest control strategies.

Other Pharmacological Activities

Beyond antimicrobial and insecticidal properties, dithiobiurets exhibit a range of other biological activities:

- Analgesic and Anti-inflammatory : Some studies report analgesic effects in animal models, indicating potential for pain management applications .

- Anticonvulsant : Certain derivatives have shown anticonvulsant activity in mice, suggesting they may be beneficial in treating seizure disorders .

- Antimalarial : Recent research has indicated that dithiobiurates can inhibit Plasmodium falciparum, the causative agent of malaria, highlighting their potential in antimalarial drug development .

Properties

IUPAC Name |

carbamothioylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3S2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRRNZWTWJGJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3S2 | |

| Record name | DITHIOBIURET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034968 | |

| Record name | 2,4-Dithiobiuret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dithiobiuret is a crystalline solid. Used as a plasticizer, as a rubber accelerator, and as an intermediate in manufacturing of pesticides. (EPA, 1998), Colorless solid; [HSDB] Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | DITHIOBIURET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dithiobiuret | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

@ 27 °C: 0.27 G/100 ML WATER, 2.2 G/100 G ETHANOL, 16 G/100 G ACETONE, ABOUT 34 G/100 G CELLOSOLVE; IN BOILING WATER= ABOUT 8%; IN 1%SODIUM HYDROXIDE= 3.6 G/100 G; IN 5% SODIUM HYDROXIDE= 16 G/100 G; IN 10% SODIUM HYDROXIDE= 29 G/100 G; SOL IN ALKALIES WITH FORMATION OF WATER-SOLUBLE SALTS. | |

| Record name | 2,4-DITHIOBIURET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.522 at 86 °F (EPA, 1998) - Denser than water; will sink, APPARENT BULK DENSITY 1.522 G/ML @ 30 °C | |

| Record name | DITHIOBIURET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DITHIOBIURET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MONOCLINIC OR TRICLINIC CRYSTALS, COLORLESS CRYSTALS | |

CAS No. |

541-53-7 | |

| Record name | DITHIOBIURET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithiobiuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiobiuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiobiuret | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioimidodicarbonic diamide ([(H2N)C(S)]2NH) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dithiobiuret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiobiuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOIMIDODICARBONIC DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T40X2KXL53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DITHIOBIURET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

358 °F decomposes (EPA, 1998) | |

| Record name | DITHIOBIURET | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4977 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.